tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13786970
InChI: InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h9,12H,10-11H2,1-8H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CCN(C(C2)C)C(=O)OC(C)(C)C
Molecular Formula: C17H30BNO4
Molecular Weight: 323.2 g/mol

tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

CAS No.:

Cat. No.: VC13786970

Molecular Formula: C17H30BNO4

Molecular Weight: 323.2 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate -

Specification

Molecular Formula C17H30BNO4
Molecular Weight 323.2 g/mol
IUPAC Name tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h9,12H,10-11H2,1-8H3
Standard InChI Key MARFGAOIFGKRBE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CCN(C(C2)C)C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CCN(C(C2)C)C(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound integrates three distinct functional groups:

  • Tetrahydropyridine ring: A partially unsaturated six-membered nitrogen heterocycle providing conformational flexibility and sites for further substitution.

  • tert-Butyl carbamate (Boc): A protective group for the secondary amine, enhancing solubility and stability during synthetic procedures.

  • Tetramethyl-1,3,2-dioxaborolane: A boronic ester moiety enabling participation in Suzuki-Miyaura cross-coupling reactions.

The IUPAC name reflects this structure: tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate .

Physical and Chemical Characteristics

Data from commercial suppliers and safety sheets provide the following profile :

PropertyValue
Molecular formulaC17H30BNO4\text{C}_{17}\text{H}_{30}\text{BNO}_4
Molecular weight323.24 g/mol
Purity≥97% (HPLC)
AppearanceWhite to off-white crystalline solid
StabilityStable under inert atmosphere; moisture-sensitive

The boronate ester’s reactivity necessitates storage under anhydrous conditions, typically at 2–8°C .

Synthetic Applications and Reactivity

Role in Cross-Coupling Reactions

As a boronic ester derivative, this compound participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts. For example:

R-X+Boronated tetrahydropyridinePd0R-C6H10N-Boc+Byproducts\text{R-X} + \text{Boronated tetrahydropyridine} \xrightarrow{\text{Pd}^0} \text{R-C}_6\text{H}_{10}\text{N-Boc} + \text{Byproducts}

This reactivity enables the modular construction of complex molecules, particularly in drug discovery where the tetrahydropyridine scaffold is prevalent .

Protective Group Strategy

The Boc group masks the secondary amine, preventing unwanted nucleophilic reactions during multi-step syntheses. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine for subsequent functionalization.

Hazard CategoryGHS CodeSignal Word
Acute toxicity (oral)H302Warning
Acute toxicity (dermal)H312Warning
Acute toxicity (inhalation)H332Warning

Precautionary Measures

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, safety goggles

  • Ventilation: Use in fume hood to avoid inhalation exposure

  • First aid:

    • Ingestion: Rinse mouth, seek medical attention if symptoms arise

    • Skin contact: Wash with soap and water for 15 minutes

    • Inhalation: Move to fresh air, administer oxygen if needed

Industrial and Research Utilization

Pharmaceutical Intermediate

The compound’s structure suggests potential as a precursor to:

  • Kinase inhibitors: Tetrahydropyridine derivatives often target ATP-binding sites

  • Neuroactive agents: Amine-containing compounds modulate neurotransmitter systems

  • Boronic acid prodrugs: Hydrolysis of the boronate ester yields bioactive species

Limitations and Challenges

  • Moisture sensitivity: Requires rigorous anhydrous handling

  • Steric hindrance: The tetramethyl boronate may slow coupling kinetics compared to less hindered analogs

  • Purification complexity: Similar polarity to byproducts complicates chromatographic separation

Future Research Directions

Expanding Synthetic Methodologies

  • Photoredox catalysis: Leveraging the boronate’s redox activity for C–H functionalization

  • Continuous flow chemistry: Improving reaction efficiency and safety profile

  • Bioconjugation: Exploring applications in antibody-drug conjugate (ADC) synthesis

Computational Modeling

Molecular dynamics simulations could optimize:

  • Boronates’ transmetalation efficiency in cross-couplings

  • Solvent effects on reaction rates

  • Thermodynamic stability of synthetic intermediates

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